Docloxythepin

Description

Doxepin hydrochloride is a tricyclic antidepressant (TCA) with a dibenzoxepin-derived structure, chemically designated as (3-dibenz[b,e]oxepin-11(6H)ylidene)-N,N-dimethylpropanamine hydrochloride. It exists as a mixture of (E) and (Z) isomers and is primarily used to treat major depressive disorder, anxiety, and chronic pruritus due to its potent antihistaminic (H1 receptor antagonism) and serotonin/norepinephrine reuptake inhibition properties .

The compound’s molecular formula is C₁₉H₂₁NO·HCl, with a molecular weight of 315.84 g/mol (279.38 + 36.46) . Its synthesis involves multistep organic reactions, including cyclization and alkylation, with stringent quality control measures to ensure resolution of related impurities such as doxepin related compound A and B during chromatographic analysis .

Properties

CAS No. |

56934-18-0 |

|---|---|

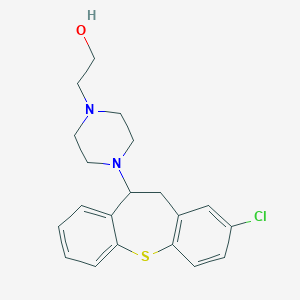

Molecular Formula |

C20H23ClN2OS |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |

InChI Key |

BMQLWINJIGEDEK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |

Canonical SMILES |

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |

Synonyms |

2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular and Analytical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Use |

|---|---|---|---|---|

| Doxepin.HCl | C₁₉H₂₁NO·HCl | 315.84 | Dibenzoxepin backbone | Depression, pruritus |

| Dothiepin.HCl | C₁₉H₂₁NS·HCl | 295.44 + 36.46 = 331.90 | Sulfur atom replaces oxygen in the ring | Depression |

| Doxepin-D3.HCl | C₁₉H₁₈D₃NO·HCl | 282.40 + 36.46 = 318.86 | Deuterium substitution at three positions | Isotopic labeling for metabolic studies |

Key Findings :

- Dothiepin shares a tricyclic structure with doxepin but replaces the oxygen atom in the central ring with sulfur, altering pharmacokinetics and receptor binding affinity . This substitution reduces its antihistaminic potency compared to doxepin but enhances serotonin reuptake inhibition .

- Doxepin-D3 (deuterated doxepin) is used in analytical and metabolic studies to track drug distribution and degradation pathways without altering therapeutic activity .

Functional Analogs: Amitriptyline and Imipramine

Table 2: Pharmacological and Clinical Comparison

| Parameter | Doxepin.HCl | Amitriptyline | Imipramine |

|---|---|---|---|

| Receptor Affinity | High H1, moderate SERT | Moderate H1, high SERT | Low H1, high NET |

| Half-life (hrs) | 15–30 | 10–26 | 8–16 |

| Metabolite | Desmethyldoxepin | Nortriptyline | Desipramine |

| Sedative Effect | Strong | Moderate | Weak |

Key Findings :

- Amitriptyline has a higher serotonin reuptake inhibition (SERT) ratio than doxepin, making it more effective for neuropathic pain but with greater anticholinergic side effects .

- Imipramine prioritizes norepinephrine reuptake inhibition (NET), which is less sedating but less effective for pruritus .

Isomeric Purity and Analytical Challenges

Doxepin’s (E) and (Z) isomers require high-performance liquid chromatography (HPLC) with a resolution (R) ≥1.5 to separate impurities like doxepin related compound A (RRRT 0.7) and B (RRRT 1.0) . In contrast, dothiepin lacks isomer complexity but requires sulfur-specific detection methods .

Research and Clinical Implications

- Efficacy : Doxepin’s dual action on H1 and SERT/NET receptors makes it uniquely suited for depression with comorbid pruritus, whereas dothiepin is reserved for refractory depression due to its narrower safety profile .

- Safety : Doxepin’s sedative effects necessitate lower nighttime dosing, while deuterated analogs mitigate drug-drug interaction risks in polypharmacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.